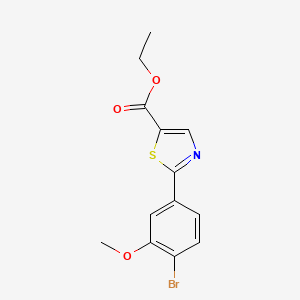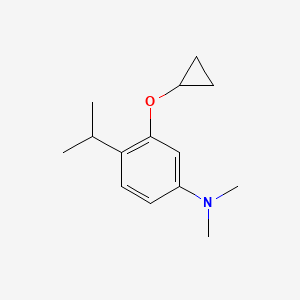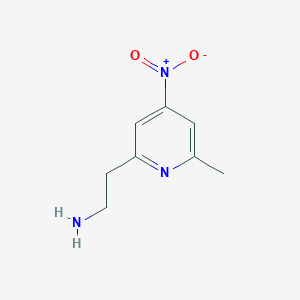
2-(6-Methyl-4-nitropyridin-2-YL)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Methyl-4-nitropyridin-2-YL)ethanamine is a heterocyclic compound with the molecular formula C8H11N3O2 It is a derivative of pyridine, characterized by the presence of a nitro group at the 4-position and a methyl group at the 6-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-4-nitropyridin-2-YL)ethanamine typically involves the nitration of 6-methyl-2-pyridine followed by the introduction of an ethanamine group. One common method involves the reaction of 6-methyl-2-pyridine with nitric acid to form 6-methyl-4-nitropyridine. This intermediate is then reacted with ethylene diamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Methyl-4-nitropyridin-2-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(6-Methyl-4-aminopyridin-2-YL)ethanamine .
Wissenschaftliche Forschungsanwendungen
2-(6-Methyl-4-nitropyridin-2-YL)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 2-(6-Methyl-4-nitropyridin-2-YL)ethanamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ethanamine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(6-Methylpyridin-2-yl)ethanamine
- 2-(1-Methylpiperidin-4-yl)ethanamine
- N-Ethyl-2-(pyridin-4-yl)ethanamine
Uniqueness
2-(6-Methyl-4-nitropyridin-2-YL)ethanamine is unique due to the presence of both a nitro group and an ethanamine group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .
Eigenschaften
Molekularformel |
C8H11N3O2 |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
2-(6-methyl-4-nitropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H11N3O2/c1-6-4-8(11(12)13)5-7(10-6)2-3-9/h4-5H,2-3,9H2,1H3 |
InChI-Schlüssel |
ZOOIIPIYPNKGEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)CCN)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


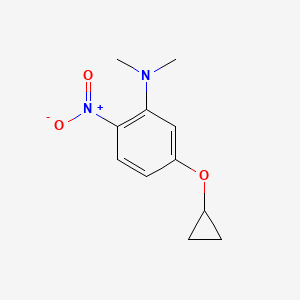

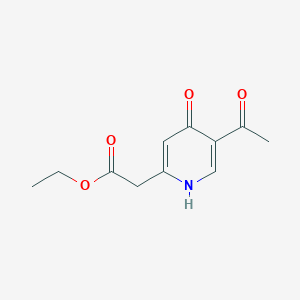
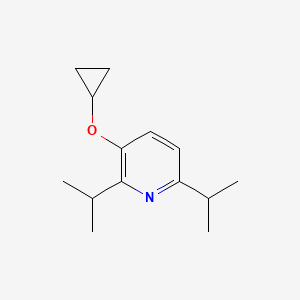

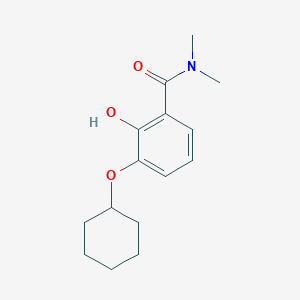

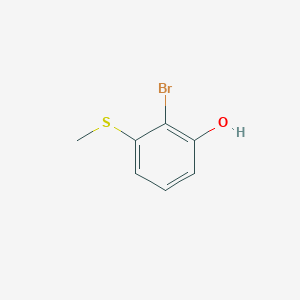


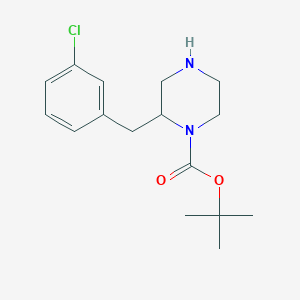
![[4-Iodo-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14845238.png)
